多潘立酮-d6

描述

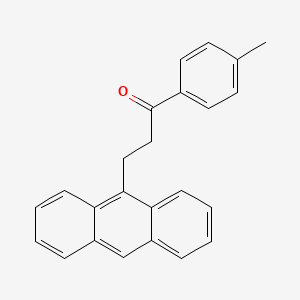

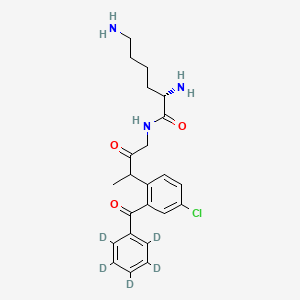

Domperidone-d6 is a powerful peripheral dopamine receptor antagonist . It is used to treat stomach-related issues, such as nausea and vomiting, as well as stomach pain and discomfort caused by decreased movement of the stomach and upper gastrointestinal (GI) tract . It works by blocking dopamine receptors in the gut, increasing the movement or contractions of the muscles in your stomach and intestines .

Synthesis Analysis

Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives . The cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization are two synthetic routes .Molecular Structure Analysis

The molecular structure of Domperidone-d6 involves a series of carbonyl reagents such as isocyanate, N,N0-carbon-yldiimidazole (CDI), ethyl chloroformate and dimethyl carbonate .Chemical Reactions Analysis

Domperidone-d6 is a dopamine D2 receptor antagonist . It inhibits dipropyl dopamine-induced femoral vasodilation in dogs, indicating dopamine D2 receptor antagonist activity .Physical And Chemical Properties Analysis

Domperidone-d6 has a molecular weight of 425.91 . It is slightly soluble in DMSO and Methanol .科学研究应用

透皮给药系统

多潘立酮已对其在透皮给药系统中的应用进行了研究。研究表明,多潘立酮双层基质型透皮治疗系统可以制备出所需的通量和合适的机械性能 (Madishetti 等,2010).

电荷转移配合物

已经对多潘立酮与各种有机 π-受体的电荷转移配合物进行了研究。这些配合物对于理解药物的化学和物理性质非常重要 (Al-Saif 等,2019).

新型盐合成

已经对多潘立酮新型盐的合成、表征和理化性质进行了研究。这对于提高药物的疗效和溶解度至关重要 (Rout 等,2023).

固体脂质纳米颗粒

多潘立酮已被掺入固体脂质纳米颗粒 (SLN) 和纳米结构脂质载体 (NLC) 中以改善药物递送。这项研究在药代动力学中具有重要意义,提供了受控的药物释放和稳定性 (Thatipamula 等,2011).

药理活性和临床应用

已经对多潘立酮在胃肠病学中的药理活性和临床应用进行了广泛的研究,提供了对其作用机制和治疗功效的见解 (Reddymasu 等,2007).

废水分析

多潘立酮已使用高效液相色谱法和固相萃取法在废水中进行筛选。这项研究对于环境监测和药物废物管理非常重要 (Ali 等,2006).

分光光度法测定

已经对药物制剂中多潘立酮的分光光度法测定进行了研究,这对于质量控制和药物分析至关重要 (Awal 等,2013).

作用机制

安全和危害

未来方向

Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare domperidone . Moreover, the methods used to synthesize domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .

属性

IUPAC Name |

6-chloro-3-[1-[1,1,2,2,3,3-hexadeuterio-3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i3D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXWKSZFVQUSTL-WIQKFUDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)C([2H])([2H])N4C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Domperidone-d6 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)

![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)

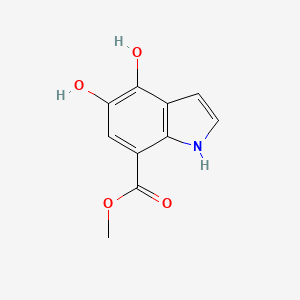

![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)